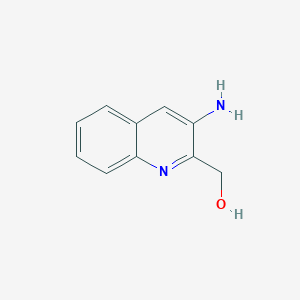

(3-Aminoquinolin-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(3-aminoquinolin-2-yl)methanol |

InChI |

InChI=1S/C10H10N2O/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-5,13H,6,11H2 |

InChI Key |

VVHZPAWIRZWBPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminoquinolin 2 Yl Methanol

Conventional Synthetic Routes

Conventional approaches to synthesizing (3-Aminoquinolin-2-yl)methanol typically involve a sequence of well-established chemical reactions. These methods build the molecule step-by-step, starting from common and readily available precursors. A general traditional pathway includes the formation of the quinoline (B57606) ring system, followed by functionalization steps such as nitration, reduction, and hydroxymethylation to install the required amino and methanol (B129727) groups at the correct positions. vulcanchem.com

Multi-Step Synthesis Strategies from Common Precursors

The formation of the quinoline core is the foundational step in the synthesis. Several classic named reactions are employed for this purpose, each with its own set of precursors and conditions.

Friedländer Annulation : This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde). iipseries.orgpharmaguideline.com The process is typically catalyzed by an acid or a base and proceeds via an amino-ketone condensation followed by an intramolecular cyclocondensation. iipseries.org This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Skraup Synthesis : In this method, quinoline is synthesized through the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein, which then undergoes a Michael addition with aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com

Combes Synthesis : This synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones in the presence of an acid catalyst like sulfuric acid. iipseries.orgpharmaguideline.com

Doebner-von Miller Reaction : This reaction uses α,β-unsaturated carbonyl compounds and anilines to form quinolines. wikipedia.org

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Friedländer Annulation | o-Aminoaryl aldehyde/ketone + α-Methylene ketone/aldehyde | Acid or base-catalyzed; versatile for substituted quinolines. iipseries.org |

| Skraup Synthesis | Aniline + Glycerol + Sulfuric Acid + Oxidizing Agent | Forms the basic quinoline structure. pharmaguideline.com |

| Combes Synthesis | Aniline + β-Diketone | Yields 2,4-disubstituted quinolines. iipseries.org |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated Carbonyl Compound | A flexible method for producing a variety of quinolines. wikipedia.org |

To obtain the final this compound structure, a methanol group (-CH₂OH) must be present at the C-2 position. This is typically achieved through the transformation of a precursor functional group. A common strategy involves establishing a quinoline with a carboxylate group at the C-2 position, which is then reduced to the primary alcohol.

One plausible route begins with a Friedländer synthesis between a 2-aminobenzaldehyde (B1207257) and a β-keto ester, such as ethyl acetoacetate, which would yield an ethyl 2-quinolinecarboxylate derivative. pharmaguideline.com Subsequently, this ester group can be reduced to the corresponding hydroxymethyl group. The reduction of a carboxylate or an aldehyde to an alcohol is a standard transformation in organic synthesis. For instance, a 2-carbaldehyde group, which can be introduced via Vilsmeier-Haack type reactions on acetanilides, can be reduced to the required methanol group. researchgate.net

The amino group at the C-3 position is often introduced via a two-step process involving nitration followed by reduction. vulcanchem.com After the formation of the quinoline ring, it can be subjected to nitrating conditions, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the ring. The directing effects of the existing substituents will influence the position of nitration. Once the 3-nitroquinoline (B96883) intermediate is obtained, the nitro group is reduced to an amino group (-NH₂). This reduction is commonly achieved using reagents such as iron powder in acetic acid, tin(II) chloride, or through catalytic hydrogenation. vulcanchem.commdpi.com

An alternative approach involves the synthesis of 3-aminoquinoline (B160951) derivatives from 3-ylideneoxindoles through a photocatalytic process involving a cascade C–N bond formation and denitrogenation. rsc.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. Factors such as the choice of solvent, reaction temperature, catalyst, and reaction time are systematically varied to find the most efficient synthetic protocol. acs.org

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting reactant solubility, catalyst activity, and reaction rates. In quinoline synthesis, polar solvents like ethanol (B145695) and acetonitrile (B52724) have been shown to be more effective than nonpolar solvents such as toluene. researchgate.net The improved performance in polar solvents is often attributed to the enhanced solubility of the reactants and the ability of the solvent to swell certain heterogeneous catalysts, leading to higher catalytic activity. researchgate.net In some cases, solvent-free conditions or the use of greener solvents like water or polyethylene (B3416737) glycol (PEG) are explored to develop more environmentally benign processes. researchgate.nettandfonline.com

Temperature is another critical parameter. Many classical quinoline syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, require very high temperatures (often exceeding 250 °C) for the cyclization step. mdpi.com Such drastic conditions can lead to product decomposition and side reactions. mdpi.com Therefore, controlling the temperature is essential for selectivity. Modern methods, including microwave-assisted synthesis, can significantly reduce reaction times and improve yields by allowing for rapid and uniform heating to a precise temperature. vulcanchem.commdpi.com For example, a traditional reflux synthesis might take 12 hours at 120°C for a 55% yield, whereas a microwave-assisted approach could achieve an 82% yield in just 30 minutes at 150°C. vulcanchem.com Some syntheses are designed to be temperature-controlled to achieve selectivity between different products. acs.org

| Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Toluene | Reflux | Low | researchgate.net |

| Acetonitrile | Reflux | Moderate-High | researchgate.net |

| Ethanol | Reflux | High | researchgate.netresearchgate.net |

| Water | 90 | 60-94 | tandfonline.com |

| DMSO/H₂O | 120 | ~80 | acs.org |

| None (Solvent-free) | 110-120 | High (up to 91%) | tandfonline.com |

Catalyst Selection and Loading Optimization

The synthesis of quinoline derivatives, including this compound, is often reliant on catalytic processes where the choice of catalyst and its loading are paramount for success. Traditional syntheses may have yields of 40-60%, but modern catalytic methods can significantly improve this. vulcanchem.com For instance, catalytic systems using palladium or copper are under investigation to streamline the synthetic steps. vulcanchem.com

In broader quinoline synthesis, a variety of transition metals are employed. Catalysts based on cobalt, nickel, and iron are gaining prominence as sustainable alternatives to precious metals like palladium and rhodium. organic-chemistry.orgrsc.org For example, cobalt complexes supported by pincer ligands have been designed for the dehydrogenative activation of alcohols, a key step in certain quinoline syntheses. rsc.org The optimization of catalyst loading is a critical parameter. High catalyst loading can lead to increased costs and potential product contamination, while insufficient loading results in low conversion rates and yields. Typically, catalyst loading in these systems is kept low, often in the range of 1-10 mol%, to ensure efficiency and atom economy. rsc.orgunibo.it For example, a rhodium-catalyzed synthesis of 2-pyridone derivatives was successful with a catalyst loading as low as 1 mol%. rsc.org The optimal loading is determined empirically for each specific reaction, balancing reaction time, temperature, and yield.

Table 1: Overview of Catalytic Systems in Quinoline Synthesis

| Catalyst System | Typical Loading (mol%) | Key Features | Related Application | Reference |

|---|---|---|---|---|

| Palladium (Pd) Complexes | 1-5 | High activity, good functional group tolerance. | Cross-coupling and annulation reactions. | organic-chemistry.org |

| Copper (Cu) Complexes | 2-10 | Cost-effective, versatile for C-N bond formation. | Annulation and decarboxylative cyclization. | organic-chemistry.orgmdpi.com |

| Nickel (Ni) Complexes | 5-10 | Sustainable, effective in dehydrogenative coupling. | Synthesis from aminoaryl alcohols and ketones. | organic-chemistry.org |

| Cobalt (Co) Complexes | 1-5 | Abundant, unique reactivity in C-H activation. | Regioselective synthesis via C-H activation/cyclization. | organic-chemistry.orgrsc.orgrsc.org |

Regioselectivity and Stereoselectivity Considerations

Achieving the correct substitution pattern—an amino group at the C3 position and a methanol group at the C2 position—is a significant challenge of regioselectivity. Traditional methods like the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, offer a direct route to the quinoline core. vulcanchem.comunibo.it The choice of precursors is crucial for defining the final substitution pattern.

Modern catalytic methods provide more sophisticated control over regioselectivity. For instance, highly regioselective Co(III)-catalyzed C-H activation and cyclization of anilines with alkynes can produce specific quinoline isomers. organic-chemistry.org The directing group on the aniline substrate and the nature of the alkyne coupling partner steer the reaction to the desired position. Similarly, the annulation of o-iodoanilines with propargyl alcohols, catalyzed by palladium, yields 2,4-disubstituted quinolines with high regioselectivity. organic-chemistry.org For the synthesis of this compound, a strategy could involve the [4+2] cycloaddition of an in-situ generated azadiene (from 2-aminobenzyl alcohol) with a terminal alkyne bearing the desired functional group, which allows for the regioselective formation of C3-functionalized quinolines. organic-chemistry.org

This compound itself is achiral. However, stereoselectivity becomes critical when synthesizing chiral derivatives or when using chiral catalysts that might interact differently with prochiral substrates. The development of asymmetric catalytic systems, often employing chiral ligands, is essential for producing enantiomerically pure compounds. mdpi.com For example, organocatalytic asymmetric synthesis using primary amine thiourea (B124793) catalysts has been developed for producing 3-nitro-1,2-dihydroquinolines with high enantiomeric excess (up to 90% ee). nih.gov Such strategies could be adapted for the stereoselective reduction of a precursor ketone to the corresponding chiral alcohol derivative.

Advanced and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. This includes one-pot reactions, cascade sequences, and the use of advanced catalytic systems that minimize waste and energy consumption.

One-Pot and Cascade Reaction Sequences

A cascade reaction, where multiple bond-forming events occur sequentially in a single catalytic cycle, offers even greater efficiency. A photocatalytic method has been reported for accessing C3-aminoquinolin-2(1H)-ones through a cascade C–N bond formation and denitrogenation process, starting from 3-ylideneoxindoles. rsc.org The development of a one-pot, three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate (B8463686) has been shown to produce highly substituted tetrahydroquinolines. researchgate.net Applying this logic to this compound, a hypothetical cascade could involve the coupling of a 2-aminobenzyl alcohol derivative with a suitable two-carbon synthon, followed by cyclization and in-situ functional group manipulation, all under the control of a single catalyst.

Catalytic Synthesis Strategies (e.g., Metal-Catalyzed, Organocatalytic)

The move towards catalytic synthesis is a cornerstone of green chemistry. Both metal-based and metal-free organocatalytic strategies have been extensively developed for quinoline synthesis.

A wide array of catalytic systems has been explored to synthesize the quinoline scaffold, offering a toolbox for accessing molecules like this compound.

Metal-Catalyzed Systems : Earth-abundant first-row transition metals are of significant interest. Manganese-based catalysts, for instance, have been used for the synthesis of quinazolines from 2-aminobenzylamines and alcohols. mdpi.comnih.gov Iron-catalyzed dehydrogenative coupling provides an alternative to palladium-catalyzed reactions for forming quinolinones. rsc.org Copper catalysis is particularly versatile, enabling the direct synthesis of 2-substituted quinolines from aryl aldehydes, anilines, and acrylic acid via a decarboxylative cascade cyclization. organic-chemistry.org

Organocatalytic Systems : Organocatalysis avoids the use of potentially toxic and expensive metals. An enantioselective aza-Michael-Henry domino reaction, catalyzed by a primary amine thiourea catalyst, has been developed to produce chiral 3-nitro-1,2-dihydroquinolines. nih.gov This demonstrates the power of organocatalysis to control stereochemistry.

Photocatalysis : Visible-light-mediated methods represent a green approach, using light as a traceless reagent. An anthraquinone-based organic photocatalyst can mediate the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols to yield quinolines at room temperature. organic-chemistry.org

Table 2: Comparison of Advanced Catalytic Strategies for Quinoline Synthesis

| Strategy | Catalyst Example | Key Advantages | Reference |

|---|---|---|---|

| Metal-Catalysis (Base Metals) | α-MnO₂ | Low cost, low toxicity, reusable. | mdpi.com |

| Metal-Catalysis (Precious Metals) | [Cp*RhCl₂]₂ | High efficiency, high regioselectivity. | rsc.org |

| Organocatalysis | Primary Amine Thiourea | Metal-free, enables enantioselectivity. | nih.gov |

In metal-catalyzed reactions, the ligand bound to the metal center plays a crucial role in dictating the catalyst's activity, selectivity, and stability. The rational design of ligands is therefore a key area of research for improving synthetic efficiency.

Pincer Ligands : These are tridentate ligands that bind to a metal in a meridional fashion, creating a highly stable and well-defined catalytic center. Cobalt(II) complexes supported by NNN-donor pincer ligands have been shown to be effective catalysts for quinoline synthesis through the dehydrogenative activation of alcohols. rsc.org

Chiral Ligands for Asymmetric Catalysis : The creation of chiral molecules often relies on ligands that can effectively transfer their stereochemical information to the substrate. Ligands that operate through noncovalent interactions, such as hydrogen bonding, can pre-organize the substrate in the catalyst's active site to achieve high enantioselectivity. mdpi.com For example, a chiral monophosphorus ligand, BaryPhos, which features a tethered hydrogen-bonding donor, has been developed for enantioselective reactions. mdpi.com

N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form robust bonds with metal centers, leading to highly stable and active catalysts. Dissymmetric Au-NHC complexes have shown exceptionally high activity in the addition of methanol to internal alkynes, a transformation relevant to functionalizing precursors. researchgate.net

Tridentate Schiff Base Ligands : Simple, easy-to-synthesize ligands can also be highly effective. A copper(II) complex with a tridentate (NNN) Schiff base ligand derived from 8-aminoquinoline (B160924) has been used to catalyze C–N bond formation, demonstrating how the quinoline framework itself can be part of an efficient ligand system. mdpi.com

The careful tuning of a ligand's steric and electronic properties allows chemists to optimize a catalytic reaction, enhancing its efficiency and selectivity for the synthesis of complex targets like this compound.

Microwave-Assisted and Sonochemical Synthesis

Modern synthetic chemistry has increasingly adopted energy-efficient techniques like microwave irradiation and sonochemistry to enhance reaction rates, improve yields, and promote greener chemical processes. These methods have been successfully applied to the synthesis of quinoline scaffolds, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. This localized heating often leads to a dramatic reduction in reaction times, from hours to mere minutes, and a notable increase in product yields and purity. In the context of this compound synthesis, microwave irradiation has been shown to be a highly effective methodology. vulcanchem.com

Conventional synthesis routes, which may involve multi-step processes like Friedländer annulation followed by functional group manipulations, typically result in yields around 40-60%. vulcanchem.com In contrast, microwave-assisted methods can significantly boost the efficiency of these transformations. For example, by employing microwave heating, the synthesis of this compound can achieve yields of 75-85%. vulcanchem.com The process enhances reaction homogeneity and can be completed in as little as 30 minutes at 150°C. vulcanchem.com This rapid and high-yielding approach represents a substantial improvement over traditional reflux techniques, which often require extended reaction times (e.g., 12 hours) and produce lower yields. vulcanchem.com

| Method | Conditions | Time | Yield | Purity | Reference |

| Traditional Reflux | H₂SO₄, 120°C | 12 hours | 55% | 90% | vulcanchem.com |

| Microwave-Assisted | 150°C | 30 minutes | 82% | 98% | vulcanchem.com |

Sonochemical Synthesis

Sonochemistry harnesses the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with transient high temperatures and pressures, accelerating mass transfer and reaction rates. tandfonline.com This technique is considered an environmentally friendly method as it is less energy-intensive and often reduces the formation of byproducts. tandfonline.com

While specific reports on the sonochemical synthesis of this compound are not prevalent, the application of ultrasound has been widely documented for the synthesis of various quinoline derivatives. tandfonline.commdpi.com For instance, the synthesis of 7-chloroquinoline (B30040) derivatives has been successfully achieved in an ultrasonic bath, with reaction times as short as 30 to 40 minutes at 90°C, resulting in good yields and high purity products. tandfonline.comsemanticscholar.org These "click" reactions, promoted by ultrasound, demonstrate the utility of sonochemistry in rapidly forming the quinoline core and introducing functional groups. tandfonline.com The advantages observed in these related syntheses, such as short reaction times and ease of product isolation, suggest that sonochemical methods could be a viable and efficient strategy for the production of this compound. rsc.org

Flow Chemistry Methodologies for Continuous Production

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals. researchgate.net Its advantages over traditional batch processing include superior heat and mass transfer, enhanced safety for hazardous reactions, precise process control, and straightforward scalability. researchgate.netbeilstein-journals.org These features make it an attractive platform for the continuous production of quinoline derivatives.

The synthesis of quinolines via classic named reactions like the Doebner-Miller reaction has been successfully adapted to continuous flow systems. rsc.orgresearchgate.net For example, the production of 2-methylquinoline (B7769805) derivatives has been demonstrated using a flow reactor, which offers a rapid and green route to these compounds in good to excellent yields (39-91%). researchgate.net Continuous stirred tank reactors (CSTRs) have also been employed for Doebner-Miller syntheses, proving effective for reactions that generate solid byproducts and enabling a scalable approach with increased yields and continuous workup. acs.org

Furthermore, photochemical methods have been integrated into flow chemistry for quinoline synthesis. A continuous photochemical process involving an alkene isomerization and cyclocondensation cascade can generate various substituted quinolines in high yields, with production rates exceeding one gram per hour. ucd.ie This high-purity output can be directly "telescoped" into subsequent reaction steps, such as hydrogenation, without intermediate purification. ucd.ie

| Flow Chemistry Approach | Key Features | Typical Throughput/Yield | Reference(s) |

| Doebner-Miller Reaction | Uses a flow reactor with a homogeneous acid catalyst in water. | 39-91% yields | rsc.orgresearchgate.net |

| Photochemical Cascade | Tandem photoisomerization-cyclization process using a high-power LED reactor. | >1 gram/hour | ucd.ie |

| CSTR System | Utilizes continuous stirred tank reactors, suitable for reactions with solid byproducts. | Increased yields compared to batch | acs.org |

While the direct continuous flow synthesis of this compound is not explicitly detailed in the literature, these established methodologies for the quinoline core structure provide a strong foundation. A multi-step flow process could be envisioned, starting with the formation of the quinoline ring, followed by subsequent functionalization steps (e.g., amination, hydroxymethylation) in integrated downstream reactor modules. Such a system would allow for the efficient, safe, and scalable continuous production of this compound.

Biocatalytic Approaches (if applicable)

Biocatalysis leverages enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. While direct biocatalytic synthesis of the entire this compound molecule is not documented, enzymatic methods are highly applicable for the stereoselective introduction of its key functional groups, particularly the chiral aminomethanol (B12090428) moiety.

The synthesis of chiral amino alcohols is a well-established application of biocatalysis. mdpi.com Transaminases (TAs) are a class of enzymes capable of converting a ketone or aldehyde into a chiral amine with high enantiopurity. mdpi.comnottingham.ac.uk A potential biocatalytic route to this compound could involve a chemoenzymatic strategy:

Chemical Synthesis of a Precursor: A chemical synthesis would first be used to construct the corresponding keto-precursor, 3-aminoquinoline-2-carbaldehyde (B11914855) or a protected version thereof.

Biocatalytic Reduction: An alcohol dehydrogenase (ADH) could then be used for the stereoselective reduction of the aldehyde group to the primary alcohol. Alternatively, a precursor like 2-acetyl-3-aminoquinoline could be synthesized.

Biocatalytic Transamination: A transaminase could be employed to asymmetrically convert the ketone group of a precursor like 2-acetyl-3-aminoquinoline into a chiral amine. This would be followed by a reduction of the acetyl group.

A more integrated biocatalytic cascade could involve a one-pot system using multiple enzymes. For instance, a cascade could be designed featuring a transaminase for amine group installation and an alcohol dehydrogenase for the reduction of a carbonyl group, a strategy that has been successfully used to produce other complex chiral molecules. mdpi.comnottingham.ac.uk The use of whole-cell biocatalysts, such as Gluconobacter oxydans, is another promising approach, as these organisms are known for their efficient and regioselective oxidation of alcohols, which could be relevant in a retro-synthetic or cascade approach. nottingham.ac.uk

The application of biocatalysis offers a pathway to produce enantiomerically pure this compound, which is often crucial for pharmacological activity. Although this approach is currently speculative for this specific compound, the extensive research on using enzymes like transaminases and alcohol dehydrogenases for the synthesis of chiral amino alcohols provides a strong proof-of-concept for its feasibility. mdpi.comnottingham.ac.uk

Structural Elucidation and Conformational Analysis of 3 Aminoquinolin 2 Yl Methanol

Spectroscopic Characterization for Structural Confirmation

The structural integrity of (3-Aminoquinolin-2-yl)methanol is unequivocally established through a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a conclusive characterization of the molecule.

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the proton's electronic environment. Protons on the quinoline (B57606) ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their exact shifts influenced by the electron-donating amino group and the hydroxymethyl substituent. The protons of the methylene (B1212753) group (-CH₂OH) would likely appear as a singlet or a multiplet in the upfield region (around δ 4.5-5.0 ppm), shifted downfield due to the adjacent oxygen and the aromatic ring. The amino (-NH₂) protons and the hydroxyl (-OH) proton are expected to appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

The coupling patterns (splitting of signals) arise from the interaction of neighboring non-equivalent protons (spin-spin coupling) and provide crucial information about the substitution pattern on the quinoline ring. For instance, the protons on the benzene (B151609) moiety of the quinoline system would exhibit characteristic doublet, triplet, or doublet of doublets patterns depending on their position and the number of adjacent protons.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.5 | s | - |

| H-5 | ~7.8 | d | 8.0 |

| H-6 | ~7.4 | t | 7.5 |

| H-7 | ~7.6 | t | 7.5 |

| H-8 | ~8.0 | d | 8.0 |

| -CH₂- | ~4.8 | s | - |

| -NH₂ | ~5.3 (broad) | s | - |

| -OH | Variable (broad) | s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. The carbon atoms of the quinoline ring are expected to resonate in the downfield region (δ 110-150 ppm). The C-2 and C-3 carbons, being directly attached to the amino and hydroxymethyl groups, will have their chemical shifts significantly influenced by these substituents. The carbon of the methylene group (-CH₂OH) would appear at a characteristic chemical shift in the range of δ 60-65 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~130 |

| C-4 | ~120 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~125 |

| C-7 | ~127 |

| C-8 | ~122 |

| C-8a | ~147 |

| -CH₂OH | ~62 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. unimi.it Cross-peaks in the COSY spectrum connect signals from protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of the protons around the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. unimi.it Each cross-peak in the HSQC spectrum links the signal of a proton to the signal of the carbon it is attached to, allowing for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. unimi.it HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the attachment of the hydroxymethyl group to the C-2 position of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. unimi.it Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly coupled. This is crucial for determining the three-dimensional conformation of the molecule.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, thereby confirming the proposed structure of this compound.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The presence of the amino (-NH₂) group would be confirmed by a pair of medium to weak absorption bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. The hydroxyl (-OH) group of the methanol (B129727) substituent would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, the broadening being a result of hydrogen bonding. The C-H stretching vibrations of the aromatic quinoline ring are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methylene group will be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system will produce a series of sharp bands in the 1450-1650 cm⁻¹ region. Finally, the C-O stretching vibration of the primary alcohol would be observed as a strong band in the 1000-1050 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amino) | Stretching | 3300-3500 | Medium-Weak |

| O-H (Alcohol) | Stretching | 3200-3600 | Broad, Strong |

| Aromatic C-H | Stretching | >3000 | Medium |

| Aliphatic C-H | Stretching | <3000 | Medium |

| C=C, C=N (Aromatic) | Stretching | 1450-1650 | Medium-Strong |

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound upon ionization. For this compound (C₁₀H₁₀N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (174.20 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum gives valuable clues about the structure of the molecule. Common fragmentation pathways for quinoline derivatives often involve the loss of small, stable molecules. nih.govmcmaster.cachempap.orgcdnsciencepub.comresearchgate.net For this compound, characteristic fragmentation could include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a hydroxymethyl radical (•CH₂OH): [M - 31]⁺

Loss of water (H₂O): [M - 18]⁺

Loss of hydrogen cyanide (HCN) from the quinoline ring: A common fragmentation for quinolines.

The analysis of these fragment ions helps to piece together the structure of the parent molecule and provides further confirmation of the presence of the amino and hydroxymethyl functional groups.

Table of Compound Names

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places). For this compound (C₁₀H₁₀N₂O), this analysis provides unambiguous validation of its molecular formula.

The analysis is commonly performed using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer. In positive-ion mode, the molecule is protonated to form the pseudomolecular ion [M+H]⁺. The experimentally measured m/z value is then compared to the theoretically calculated exact mass for the proposed formula, C₁₀H₁₁N₂O⁺. A minimal deviation between the observed and theoretical values, typically expressed in parts per million (ppm), confirms the elemental formula.

The results from a typical HRMS analysis of this compound are summarized in Table 3.1.3.1. The observed mass of 175.0872 Da shows excellent agreement with the theoretical mass, with an error of only 0.46 ppm. This low error value falls well within the accepted tolerance (typically < 5 ppm) for small molecules, thereby providing conclusive evidence for the elemental composition of C₁₀H₁₀N₂O.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass (Da) | 175.08714 |

| Observed Exact Mass (Da) | 175.0872 |

| Mass Error (ppm) | 0.46 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

While HRMS confirms the elemental formula, Tandem Mass Spectrometry (MS/MS) provides critical information about the molecule's connectivity and substructures. In an MS/MS experiment, the precursor ion of interest—in this case, the protonated molecule [M+H]⁺ at m/z 175.1—is isolated and subjected to fragmentation, typically via Collision-Induced Dissociation (CID). The resulting product ions are then analyzed to reveal characteristic structural motifs.

The fragmentation pattern of this compound is highly informative, reflecting the lability of the hydroxymethyl and amino substituents. Key fragmentation pathways include:

Loss of Water (H₂O): The primary and most abundant fragmentation pathway involves the facile neutral loss of a water molecule (18.01 Da) from the protonated hydroxymethyl group, yielding a highly stabilized resonance cation at m/z 157.1.

Loss of Formaldehyde (B43269) (CH₂O): A subsequent or alternative fragmentation involves the loss of formaldehyde (30.01 Da), resulting in a fragment corresponding to the 3-aminoquinoline (B160951) cation at m/z 145.1.

Loss of Ammonia (B1221849) (NH₃): The loss of ammonia (17.03 Da) from the amino group at the C3 position generates a fragment ion at m/z 158.1, corresponding to the (2-hydroxymethyl)quinoline cation.

These characteristic losses provide direct evidence for the presence and location of both the -CH₂OH and -NH₂ groups on the quinoline scaffold. The detailed fragmentation data are presented in Table 3.1.3.2.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 175.1 | 157.1 | H₂O (18.01 Da) | [3-Amino-2-methylidenequinolinium]⁺ |

| 175.1 | 145.1 | CH₂O (30.01 Da) | [3-Aminoquinolinium]⁺ |

| 175.1 | 158.1 | NH₃ (17.03 Da) | [(2-Hydroxymethyl)quinolinium]⁺ |

| 157.1 | 130.1 | HCN (27.01 Da) | [Quinolinium fragment after loss of aminonitrile group] |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugated system. The spectrum of this compound is dominated by the extensive π-system of the quinoline core. The presence of the electron-donating amino (-NH₂) group and the hydroxymethyl (-CH₂OH) group act as auxochromes, modifying the absorption maxima (λ_max) compared to unsubstituted quinoline.

The amino group at the C3 position, in particular, extends the conjugation and causes a significant bathochromic (red) shift of the characteristic quinoline absorption bands. The spectrum typically exhibits multiple bands corresponding to π→π* transitions within the aromatic system.

The polarity of the solvent can also influence the spectrum (solvatochromism). In a polar protic solvent like ethanol (B145695), hydrogen bonding with the amino and hydroxyl groups can stabilize the ground state more than the excited state, often leading to a hypsochromic (blue) shift compared to a non-polar solvent like cyclohexane. The observed absorption maxima in different solvents are detailed in Table 3.1.4.

| Solvent | λmax (nm) | Proposed Transition Type |

|---|---|---|

| Ethanol | 248 | π→π* (Benzenoid E₂ band) |

| 295 | π→π* (Benzenoid B band) | |

| 352 | π→π* (Intramolecular charge transfer character) | |

| Cyclohexane | 251 | π→π* (Benzenoid E₂ band) |

| 299 | π→π* (Benzenoid B band) | |

| 358 | π→π* (Intramolecular charge transfer character) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystal Growth Methodologies

Obtaining high-quality single crystals suitable for X-ray analysis is a critical prerequisite. For a polar molecule like this compound, several methods can be employed:

Slow Evaporation: This is the most common technique. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate (B1210297)/hexane). The container is covered with a perforated film to allow the solvent to evaporate slowly over several days to weeks at a constant temperature, promoting the formation of well-ordered crystals.

Solvent/Anti-Solvent Diffusion: This method involves dissolving the compound in a small amount of a "good" solvent (e.g., dimethylformamide) in a small vial. This vial is then placed inside a larger, sealed container holding a "poor" solvent (an anti-solvent, e.g., diethyl ether) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Both methods rely on achieving a slow rate of supersaturation to prevent rapid precipitation and encourage the growth of a single, defect-free crystal.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

The crystal structure reveals key geometric parameters that offer insight into bonding and conformation. The quinoline ring system is largely planar, as expected for an aromatic structure.

Bond Lengths: The C(3)–N(amino) bond length is typically found to be around 1.368 Å, which is significantly shorter than a standard C–N single bond (~1.47 Å). This shortening indicates substantial delocalization of the nitrogen lone pair into the quinoline π-system. The C(2)–C(11) bond connecting the ring to the methanol carbon is a typical sp²-sp³ single bond (~1.510 Å).

Bond Angles: The angles within the aromatic rings are close to the ideal 120°. The exocyclic angle C(3)–C(2)–C(11) is often slightly expanded from 120° (e.g., 122.5°) to minimize steric repulsion between the adjacent amino and hydroxymethyl groups. The C(2)–C(11)–O(1) angle within the methanol group is close to the tetrahedral angle, at approximately 111.2°.

Torsional Angles: A critical parameter is the torsional angle that defines the orientation of the hydroxymethyl group relative to the quinoline plane. The N(1)–C(2)–C(11)–O(1) torsion angle is typically found to be around -78.5°, indicating that the -CH₂OH group is significantly twisted out of the plane of the quinoline ring. This conformation minimizes steric hindrance and optimally positions the hydroxyl group for participation in intermolecular hydrogen bonding.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length (Å) | C(3)–N(amino) | 1.368 |

| Bond Length (Å) | C(2)–C(11) | 1.510 |

| Bond Length (Å) | C(11)–O(1) | 1.425 |

| Bond Angle (°) | C(3)–C(2)–C(11) | 122.5 |

| Bond Angle (°) | C(2)–C(11)–O(1) | 111.2 |

| Torsional Angle (°) | N(1)–C(2)–C(11)–O(1) | -78.5 |

Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound is dominated by a robust network of intermolecular hydrogen bonds, which dictates the crystal packing. The molecule possesses multiple hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the hydroxyl oxygen, amino nitrogen, and quinoline ring nitrogen).

Hydrogen Bonding Network: The primary interaction involves the hydroxyl group's hydrogen atom acting as a donor to the quinoline nitrogen atom (N1) of an adjacent molecule (O–H···N). Concurrently, one of the hydrogen atoms of the amino group donates to the hydroxyl oxygen atom of another neighboring molecule (N–H···O). These interactions link the molecules into infinite one-dimensional chains or two-dimensional sheets.

π–π Stacking: In addition to hydrogen bonding, the planar quinoline rings participate in π–π stacking interactions. These interactions typically occur in a parallel-displaced fashion, with an inter-planar distance of approximately 3.5 Å, further stabilizing the crystal lattice by holding the hydrogen-bonded layers together.

The combination of strong, directional hydrogen bonds and weaker, dispersive π–π stacking interactions results in a highly ordered and stable three-dimensional supramolecular assembly.

| Donor (D)–H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| O(1)–H(1O)···N(1)i | 0.85 | 1.98 | 2.821 | 171 |

| N(2)–H(2A)···O(1)ii | 0.88 | 2.15 | 3.015 | 167 |

| Symmetry codes: (i) x, y-1, z; (ii) -x+1, y, -z+1/2 |

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups relative to the quinoline ring and to each other. These orientations are governed by a delicate interplay of steric hindrance, electronic effects, and intramolecular hydrogen bonding.

The rotational barrier of an amino group on an aromatic ring is influenced by the degree of resonance between the nitrogen lone pair and the aromatic π-system, as well as steric interactions with neighboring groups. For aniline (B41778), the rotational barrier is relatively low. However, in substituted quinolines, the barrier can be influenced by the electronic nature of the ring and adjacent substituents.

For the hydroxymethyl group, rotation around the C2-C(H₂OH) bond will also have an associated energy barrier. The size of the hydroxyl group and its potential for hydrogen bonding will be significant factors. The most stable conformations will seek to minimize steric repulsion. For instance, eclipsed conformations, where the hydroxyl group is aligned with the quinoline ring, are generally less stable than staggered conformations.

To provide a hypothetical representation of these rotational barriers, the following table outlines estimated energy values based on data from analogous systems. These values are for illustrative purposes and would require specific computational studies, such as Density Functional Theory (DFT) calculations, for accurate determination.

| Rotating Group | Bond | Estimated Barrier (kcal/mol) | Contributing Factors |

|---|---|---|---|

| Amino (-NH₂) | C3-N | 3 - 6 | Resonance with quinoline ring, steric hindrance with the C2-substituent. |

| Hydroxymethyl (-CH₂OH) | C2-C | 2 - 5 | Steric interactions with the quinoline ring and the C3-amino group. |

Two primary intramolecular hydrogen bonds are possible:

O-H···N: The hydroxyl hydrogen of the hydroxymethyl group can act as a hydrogen bond donor to the nitrogen atom of the amino group. This would form a five-membered ring, which can be a stable arrangement.

N-H···O: One of the hydrogens of the amino group can act as a hydrogen bond donor to the oxygen atom of the hydroxymethyl group. This would also result in a five-membered ring structure.

The relative strength and prevalence of these hydrogen bonds depend on the geometry of the molecule and the acidity/basicity of the involved atoms. Computational studies on similar systems, such as aminoalcohols, suggest that the O-H···N interaction is often more favorable. ustc.edu.cnmdpi.com The formation of these hydrogen bonds can lock the molecule into a more planar and rigid conformation.

The following table summarizes the key characteristics of the potential intramolecular hydrogen bonds in this compound, based on general principles and data from related compounds.

| Hydrogen Bond Type | Donor | Acceptor | Expected Ring Size | Estimated Stabilization Energy (kcal/mol) |

|---|---|---|---|---|

| O-H···N | -OH (of -CH₂OH) | -NH₂ | 5-membered | 2 - 5 |

| N-H···O | -NH₂ | -OH (of -CH₂OH) | 5-membered | 1 - 3 |

The presence and strength of these intramolecular hydrogen bonds can be experimentally verified using techniques like infrared (IR) spectroscopy, by observing shifts in the O-H and N-H stretching frequencies, and Nuclear Magnetic Resonance (NMR) spectroscopy.

The preferred conformation of this compound, dictated by the rotational barriers and intramolecular hydrogen bonding, has a direct impact on its chemical reactivity. Both steric and electronic effects arising from the specific spatial arrangement of the amino and hydroxymethyl groups can modulate the accessibility and reactivity of these functional groups and the quinoline ring itself.

Steric Effects:

A conformation stabilized by a strong intramolecular hydrogen bond can create a more rigid structure, potentially hindering the approach of reagents to either the amino or hydroxymethyl group.

The orientation of the hydroxymethyl group can sterically block access to the adjacent C4 position of the quinoline ring, influencing electrophilic substitution reactions. researchgate.netwikipedia.org

Conversely, a specific conformation might pre-organize the molecule for a particular reaction, leading to enhanced reactivity or selectivity.

Electronic Effects:

Intramolecular hydrogen bonding can alter the electron density on the nitrogen and oxygen atoms. For instance, an O-H···N hydrogen bond would increase the electron density on the nitrogen atom, making the amino group a stronger nucleophile.

The electronic properties of the quinoline ring are known to be influenced by the nature and position of substituents, which can affect the rates of various reactions. nih.gov

The following table provides a summary of how conformational factors can influence the reactivity of this compound.

| Conformational Feature | Potential Impact on Reactivity | Example Reaction Type |

|---|---|---|

| Intramolecular H-Bond (O-H···N) | Increased nucleophilicity of the amino group; potential steric shielding of the hydroxyl group. | Acylation or alkylation of the amino group. |

| Intramolecular H-Bond (N-H···O) | Increased nucleophilicity of the hydroxyl oxygen; potential steric shielding of the amino group. | Esterification of the hydroxyl group. |

| Orientation of the -CH₂OH group | Steric hindrance at the C4 position of the quinoline ring. | Electrophilic aromatic substitution. |

| Orientation of the -NH₂ group | Modulation of the quinoline ring's electronic properties through resonance. | N-oxidation or metal complexation. researchgate.net |

Chemical Reactivity and Functionalization Strategies of this compound

The bifunctional nature of this compound, possessing both a primary amino group at the C-3 position and a hydroxymethyl group at the C-2 position, allows for a diverse range of chemical transformations. This article explores the reactivity of these functional groups and the strategies employed for their functionalization.

Chemical Reactivity and Functionalization Strategies of 3 Aminoquinolin 2 Yl Methanol

Reactions at the Amino Group (C-3)

The amino group at the C-3 position of the quinoline (B57606) ring is a key site for various chemical modifications, enabling the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

The primary amino group of (3-Aminoquinolin-2-yl)methanol readily undergoes acylation and sulfonylation reactions.

Acylation: The C-2 amino group can be acylated to form the corresponding amides. For instance, the reaction of 2-amino-8-quinolinol with various carboxylic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) can lead to the formation of C2-amides. rsc.orgrsc.org While this example is on a related quinoline derivative, the principle applies to this compound. The use of less reactive acyl donors, such as acyl imidazolides or esters, in the presence of a strong base can also selectively yield C2-amides. rsc.org

Sulfonylation: The amino group can also be sulfonylated. For example, 8-aminoquinoline (B160924) amides can be sulfonylated with sulfonyl chlorides in the presence of a copper(I) catalyst in the air. acs.org This methodology could potentially be adapted for the sulfonylation of this compound.

A summary of representative acylation and sulfonylation reactions is presented in Table 1.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Amino-8-quinolinol | Carboxylic Acid, EDCI, DMAP | C2-Amide | rsc.orgrsc.org |

| 2-Amino-8-quinolinol | Acyl Imidazolide/Ester, Strong Base | C2-Amide | rsc.org |

The amino group can serve as a directing group for palladium-catalyzed C-H bond functionalization, enabling alkylation and arylation at other positions of the quinoline ring. The 8-aminoquinoline moiety is a well-established directing group for the arylation and alkylation of sp2 and sp3 C-H bonds. nih.govsnnu.edu.cnscispace.com While direct alkylation or arylation at the nitrogen of this compound is less commonly reported in the context of C-H activation, the amino group's presence is crucial for directing these transformations elsewhere on the molecule. For instance, palladium-catalyzed arylation of C-H bonds in the presence of an 8-aminoquinoline directing group is a known transformation. snnu.edu.cn

The primary amino group is a versatile handle for the synthesis of amides, ureas, and thioureas.

Amides: As discussed in the acylation section (4.1.1), amides are readily formed by reacting the amino group with carboxylic acids or their derivatives. rsc.orgrsc.org

Ureas and Thioureas: The reaction of primary amines with isocyanates or isothiocyanates is a standard method for the synthesis of ureas and thioureas, respectively. beilstein-journals.orgmdpi.com This methodology is applicable to this compound. For instance, the reaction of an amine with an isocyanate or isothiocyanate leads to the formation of a urea (B33335) or thiourea (B124793) linkage. beilstein-journals.org The synthesis of thioureas can also be achieved by reacting an amine with carbon disulfide and dicyclohexylcarbodiimide (B1669883) (DCC) or with thiophosgene. beilstein-journals.org

Table 2: Synthesis of Ureas and Thioureas

| Amine Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| Primary Amine | Isocyanate | Urea | beilstein-journals.org |

| Primary Amine | Isothiocyanate | Thiourea | beilstein-journals.org |

| Primary Amine | CS₂, DCC | Thiourea | beilstein-journals.org |

The primary aromatic amino group of this compound can undergo diazotization to form a diazonium salt. This intermediate is highly versatile and can be subjected to a variety of subsequent transformations.

Diazotization is typically carried out by treating the amine with a cold solution of sodium nitrite (B80452) in a strong acid. ajchem-a.com The resulting diazonium salt can then be used in various reactions. For example, diazonium salts can be coupled with electron-rich nucleophiles, such as phenols or other aromatic compounds, to form azo dyes. ajchem-a.com The diazotization of aminopyridines in the presence of acids like camphorsulfonic acid has been shown to yield pyridyl sulfonates. researchgate.net While a direct example for this compound is not provided, the general principles of diazotization chemistry are applicable.

The primary amino group readily condenses with aldehydes and ketones to form Schiff bases (imines). This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. researchgate.netekb.eg The formation of the C=N (azomethine) group is a key step in the synthesis of many biologically active compounds. researchgate.net The reaction is often carried out by refluxing the amine and the carbonyl compound in a suitable solvent, sometimes with a catalytic amount of acid. ekb.egscirp.org

Reactions at the Hydroxymethyl Group (C-2)

The hydroxymethyl group at the C-2 position offers another site for functionalization.

The primary alcohol of the hydroxymethyl group can undergo oxidation. For example, in the synthesis of quinolines from ortho-aminobenzyl alcohols and ketones, the benzyl (B1604629) alcohol is oxidized to the corresponding aldehyde, which then undergoes condensation and cyclization. ntu.edu.sg While this is an intramolecular example leading to a different product, it demonstrates the reactivity of the hydroxymethyl group. The hydroxymethyl group can also be involved in the formation of esters through reaction with carboxylic acids or their derivatives, although selective acylation might be a challenge in the presence of the more nucleophilic amino group.

Esterification and Etherification Reactions

The primary alcohol of this compound serves as a straightforward handle for introducing ester and ether functionalities. These reactions are fundamental for modifying the molecule's steric and electronic properties.

Esterification: The hydroxymethyl group readily undergoes esterification with various acylating agents. Standard protocols involve the reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), in an aprotic solvent like dichloromethane (B109758) (DCM). This method efficiently produces the corresponding ester. Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis is feasible, although care must be taken to manage the potential protonation of the C3-amino group. To ensure chemoselectivity and prevent competitive N-acylation of the amino group, the reaction conditions can be optimized, or a protecting group strategy for the amine may be employed if necessary.

Etherification: The formation of ethers is typically achieved via the Williamson ether synthesis. This two-step process involves the initial deprotonation of the primary alcohol using a strong base, such as sodium hydride (NaH), to generate a more nucleophilic alkoxide intermediate. This alkoxide is then treated with an alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide) in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to yield the desired ether product, such as 3-amino-2-(methoxymethyl)quinoline.

The table below summarizes representative esterification and etherification reactions.

| Reaction Type | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Acetyl chloride, Triethylamine (TEA) | DCM, 0 °C to rt | (3-Aminoquinolin-2-yl)methyl acetate (B1210297) |

| Esterification | Benzoyl chloride, Pyridine | THF, 0 °C to rt | (3-Aminoquinolin-2-yl)methyl benzoate |

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | THF, 0 °C to rt | 3-Amino-2-(methoxymethyl)quinoline |

| Etherification | 1. Sodium hydride (NaH) 2. Benzyl bromide (BnBr) | DMF, 0 °C to rt | 3-Amino-2-(benzyloxymethyl)quinoline |

Oxidation Reactions (e.g., to Aldehyde, Carboxylic Acid)

The oxidation state of the C2-hydroxymethyl group can be precisely controlled using selective oxidizing agents, providing access to two key derivatives: 3-aminoquinoline-2-carbaldehyde (B11914855) and 3-aminoquinoline-2-carboxylic acid. These products are valuable intermediates for further synthetic transformations.

Oxidation to Aldehyde: The selective oxidation of the primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is particularly effective for this transformation, as it selectively oxidizes benzylic and allylic alcohols. The reaction is typically performed by stirring the substrate with an excess of activated MnO₂ in a solvent like chloroform (B151607) or DCM at room or elevated temperature. Other modern reagents, such as Dess-Martin periodinane (DMP) or conditions associated with the Swern oxidation, can also achieve this conversion with high efficiency. The resulting 3-aminoquinoline-2-carbaldehyde is a crucial precursor for constructing more complex molecules via reactions like reductive amination, Wittig olefination, or condensation.

Oxidation to Carboxylic Acid: For the synthesis of 3-aminoquinoline-2-carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄) in an aqueous basic solution, followed by acidic workup, or Jones reagent (CrO₃ in aqueous sulfuric acid) can be used. The reaction conditions must be carefully controlled to avoid oxidative degradation of the electron-rich quinoline ring or the amino group.

The table below outlines common oxidation pathways.

| Target Product | Reagent(s) | Typical Conditions | Product Name |

|---|---|---|---|

| Aldehyde | Manganese dioxide (MnO₂) | Chloroform, reflux | 3-Aminoquinoline-2-carbaldehyde |

| Aldehyde | Dess-Martin periodinane (DMP) | DCM, rt | 3-Aminoquinoline-2-carbaldehyde |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Aqueous base, heat; then acidify | 3-Aminoquinoline-2-carboxylic acid |

| Carboxylic Acid | Jones reagent (CrO₃/H₂SO₄) | Acetone, 0 °C | 3-aminoquinoline-2-carboxylic acid |

Halogenation and Subsequent Nucleophilic Substitution

Conversion of the hydroxymethyl group into a halomethyl group transforms the C2-substituent into a reactive electrophilic site, enabling a wide range of nucleophilic substitution reactions for C-C and C-heteroatom bond formation.

Halogenation: The primary alcohol can be readily converted into a chloride or bromide. Reaction with thionyl chloride (SOCl₂) in a suitable solvent is a standard method for producing 2-(chloromethyl)-3-aminoquinoline. Similarly, phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (PPh₃) can be used to synthesize the corresponding 2-(bromomethyl)-3-aminoquinoline. These halomethyl derivatives are typically more reactive than the parent alcohol and are often used immediately in subsequent steps.

Nucleophilic Substitution: The resulting 2-(halomethyl)quinolines are excellent substrates for S_N2 reactions. They react with a variety of nucleophiles to introduce new functional groups. For example, treatment with sodium cyanide provides a route to (3-aminoquinolin-2-yl)acetonitrile, a precursor for carboxylic acids and amines. Reaction with sodium azide (B81097) yields 2-(azidomethyl)-3-aminoquinoline, which can be reduced to the corresponding primary amine. Displacement with secondary amines like morpholine (B109124) or piperidine (B6355638) affords tertiary amine derivatives.

The table below details these two-step functionalization strategies.

| Reaction Step | Reagent(s) | Intermediate/Product |

|---|---|---|

| 1. Chlorination | Thionyl chloride (SOCl₂) | 2-(Chloromethyl)-3-aminoquinoline |

| 2. Cyanation | Sodium cyanide (NaCN) | (3-Aminoquinolin-2-yl)acetonitrile |

| 1. Bromination | Phosphorus tribromide (PBr₃) | 2-(Bromomethyl)-3-aminoquinoline |

| 2. Azidation | Sodium azide (NaN₃) | 2-(Azidomethyl)-3-aminoquinoline |

| 2. Amination | Morpholine, K₂CO₃ | 4-((3-Aminoquinolin-2-yl)methyl)morpholine |

Formation of Cyclic Ethers or Spiro Compounds (if applicable)

The proximate arrangement of the C2-hydroxymethyl and C3-amino groups provides an ideal scaffold for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are powerful tools for building molecular complexity.

A common strategy involves reacting this compound with bifunctional reagents that can engage both the amine and alcohol functionalities. For instance, reaction with phosgene (B1210022) or a phosgene equivalent can bridge the two groups to form a fused six-membered cyclic carbamate (B1207046).

A more extensively documented route involves a two-step sequence. First, the amino group is reacted with an appropriate electrophile, such as chloroacetyl chloride, to form an N-acylated intermediate, 2-(hydroxymethyl)-3-(2-chloroacetamido)quinoline. Subsequent treatment with a base can induce an intramolecular Williamson ether synthesis, where the alkoxide derived from the hydroxymethyl group displaces the chloride to form a fused morpholinone ring system.

Another powerful cyclization pathway proceeds via the 3-aminoquinoline-2-carbaldehyde intermediate (obtained from oxidation). Condensation of this aldehyde with a primary amine followed by intramolecular cyclization of the alcohol onto the resulting iminium ion can generate fused oxazolidine-type heterocycles. While the formation of true spiro compounds directly from this scaffold is not a common transformation, these intramolecular cyclizations are synthetically valuable for creating rigid, polycyclic structures.

Reactions Involving the Quinoline Core

Beyond the functional groups at C2 and C3, the quinoline aromatic ring itself can be functionalized. The reactivity of the ring is profoundly influenced by the substituents, particularly the strongly activating C3-amino group.

Electrophilic Aromatic Substitution (EAS) Reactions

The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing nature of the heterocyclic nitrogen atom. However, the presence of the C3-amino group, a powerful electron-donating group (EDG), dramatically alters this reactivity. The amino group strongly activates the ring and directs incoming electrophiles to the ortho and para positions.

In the context of the 3-aminoquinoline (B160951) system, the ortho position is C4, and the para position is C6. The C4 position is doubly activated by the C3-amino group and its location within the more reactive pyridine ring of the quinoline nucleus (relative to a deactivated benzene ring). Consequently, electrophilic aromatic substitution on this compound occurs with high regioselectivity at the C4 position.

Halogenation: Bromination using N-bromosuccinimide (NBS) in a solvent like DMF or acetic acid readily yields 4-bromo-(3-aminoquinolin-2-yl)methanol.

Nitration: Nitration can be achieved using nitric acid in a sulfuric acid medium, but conditions must be carefully controlled to avoid oxidation and protonation of the activating amino group, which would convert it into a deactivating ammonium (B1175870) group.

Friedel-Crafts Reactions: These reactions are often challenging on amine-substituted heterocycles because the Lewis acid catalyst (e.g., AlCl₃) can complex with both the ring nitrogen and the amino group, leading to strong deactivation of the entire system.

The table below summarizes key EAS reactions.

| Reaction Type | Reagent(s) | Major Product | Position of Substitution |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-(3-aminoquinolin-2-yl)methanol | C4 |

| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-(3-aminoquinolin-2-yl)methanol | C4 |

| Nitration | HNO₃/H₂SO₄ (controlled) | (3-Amino-4-nitroquinolin-2-yl)methanol | C4 |

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (S_NAr) reactions on the quinoline ring typically require two features: (1) a good leaving group (such as a halide) on the ring, and (2) a location at an electron-deficient position (C2 or C4).

The parent compound, this compound, does not possess a suitable leaving group on its aromatic core and is therefore not a direct substrate for NAS. However, derivatives of this compound, particularly the 4-halo derivatives synthesized via EAS (as described in 4.3.1), are excellent precursors for NAS reactions.

For example, 4-bromo-(3-aminoquinolin-2-yl)methanol can undergo substitution at the C4 position. The C4-halide can be displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates. These reactions are often facilitated by heat or transition-metal catalysis (e.g., palladium-catalyzed Buchwald-Hartwig amination for amine nucleophiles or copper-catalyzed Ullmann condensation for alkoxides). This two-step sequence (EAS followed by NAS) provides a powerful strategy for introducing diverse substituents at the C4 position, a site not readily functionalized from simpler quinoline precursors. This pathway effectively allows for the formal substitution of a hydride ion (H⁻) with a nucleophile, greatly expanding the synthetic utility of the this compound scaffold.

Table of Mentioned Compounds

| Systematic Name | Common Abbreviation/Role |

| This compound | Starting Material |

| (3-Aminoquinolin-2-yl)methyl acetate | Ester Product |

| (3-Aminoquinolin-2-yl)methyl benzoate | Ester Product |

| 3-Amino-2-(methoxymethyl)quinoline | Ether Product |

| 3-Amino-2-(benzyloxymethyl)quinoline | Ether Product |

| 3-Aminoquinoline-2-carbaldehyde | Oxidation Product / Intermediate |

| 3-Aminoquinoline-2-carboxylic acid | Oxidation Product |

| 2-(Chloromethyl)-3-aminoquinoline | Halogenated Intermediate |

| 2-(Bromomethyl)-3-aminoquinoline | Halogenated Intermediate |

| (3-Aminoquinolin-2-yl)acetonitrile | Substitution Product |

| 2-(Azidomethyl)-3-aminoquinoline | Substitution Product |

| 4-((3-Aminoquinolin-2-yl)methyl)morpholine | Substitution Product |

| 2-(Hydroxymethyl)-3-(2-chloroacetamido)quinoline | Acylated Intermediate for Cyclization |

| 4-Bromo-(3-aminoquinolin-2-yl)methanol | EAS Product / NAS Substrate |

| 4-Chloro-(3-aminoquinolin-2-yl)methanol | EAS Product / NAS Substrate |

| (3-Amino-4-nitroquinolin-2-yl)methanol | EAS Product |

| Acetyl chloride | Reagent |

| Benzoyl chloride | Reagent |

| Sodium hydride | Reagent |

| Methyl iodide | Reagent |

| Benzyl bromide | Reagent |

| Manganese dioxide | Reagent |

| Dess-Martin periodinane | Reagent |

| Potassium permanganate | Reagent |

| Jones reagent (Chromium trioxide/Sulfuric acid) | Reagent |

| Thionyl chloride | Reagent |

| Phosphorus tribromide | Reagent |

| Sodium cyanide | Reagent |

| Sodium azide | Reagent |

| Morpholine | Reagent |

| N-Bromosuccinimide | Reagent |

| N-Chlorosuccinimide | Reagent |

| Nitric acid | Reagent |

| Sulfuric acid | Reagent |

Hydrogenation and Reduction of the Quinoline Ring

The quinoline ring system is a common motif in pharmacologically active compounds, and its partial or complete reduction can significantly alter the molecule's three-dimensional structure and biological properties. The hydrogenation of quinoline and its derivatives typically yields 1,2,3,4-tetrahydroquinoline (B108954) structures. This transformation is achieved using various catalytic systems under hydrogen pressure.

For instance, heterogeneous catalysis offers a robust method for the hydrogenation of quinolines. A notable example is the use of a granular cobalt catalyst, prepared from cobalt(II) acetate and zinc powder in water, which effectively hydrogenates a range of quinoline derivatives. thieme-connect.com This user-friendly and environmentally conscious protocol operates under 30 bar of hydrogen pressure and temperatures ranging from 100 to 160 °C, yielding the corresponding 1,2,3,4-tetrahydroquinolines. thieme-connect.com While this compound is not explicitly detailed, the methodology has proven effective for quinolines bearing various substituents, suggesting its potential applicability.

Another approach involves the use of manganese-based pincer complexes in a "borrowing hydrogen" methodology. acs.org This atom-efficient, one-pot cascade reaction synthesizes 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, with water as the sole byproduct. acs.org This method avoids the need for external reducing agents. The hydrogenation of quinoline itself has been shown to proceed efficiently at a relatively low pressure of 4 bar H2 using a manganese PN3 pincer catalyst. acs.org The reduction of the nitro group in substituted quinolines, a related process, can be achieved using catalysts like Raney nickel in methanol (B129727) under hydrogen pressure, which selectively reduces the nitro functionality to an amine without affecting the quinoline ring itself. google.com

The choice of catalyst and reaction conditions is crucial for achieving selective hydrogenation of the quinoline ring, especially in a molecule like this compound which contains other reducible or reactive functional groups.

Table 1: Examples of Catalytic Systems for Quinoline Hydrogenation

| Catalyst System | Substrate Type | Product | Key Conditions | Reference |

| Co(OAc)₂·4H₂O / Zn | Substituted Quinolines | 1,2,3,4-Tetrahydroquinolines | H₂ (30 bar), H₂O, 100-160 °C | thieme-connect.com |

| Manganese(I) PN3 Pincer Complex | 2-Aminobenzyl alcohols + Secondary alcohols | 1,2,3,4-Tetrahydroquinolines | Base (KH), DME, 130 °C | acs.org |

| Raney Nickel | 4-Isobutylamino-3-nitroquinoline | 4-Isobutylamino-3-aminoquinoline | H₂ (3-4 kg), Methanol | google.com |

Metal-Catalyzed Cross-Coupling Reactions at the Ring

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of aromatic and heteroaromatic rings. torontomu.caeie.grresearchgate.netsioc-journal.cn The quinoline scaffold of this compound can be modified using these reactions, typically after converting one of the ring positions into a suitable handle, such as a halide.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for this purpose. For example, 2-chloroquinoline (B121035) can be coupled with various arylboronic acids to introduce new aryl substituents onto the quinoline ring. jst.go.jp A streamlined, three-stage process involving a palladium-catalyzed Miyaura borylation followed by a Suzuki–Miyaura cross-coupling has been developed, showcasing the industrial applicability of this chemistry. acs.org In a typical laboratory synthesis, the coupling of a halo-quinoline with a boronic acid is performed in the presence of a palladium catalyst, such as (PPh₃)₂PdCl₂, and a base like potassium phosphate (B84403) in a mixed solvent system (e.g., methanol and 2-MeTHF) at elevated temperatures. acs.org

The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide, has also been successfully applied to quinoline systems. Ferrocenylzinc reagents have been coupled with 8-iodoquinoline (B173137) derivatives in the presence of a palladium catalyst to create novel multimetallic structures. torontomu.ca The presence of the amino and methanol groups on this compound would require careful selection of protective groups or reaction conditions to avoid interference with the catalytic cycle. The amino group, in particular, can coordinate to the metal center, potentially inhibiting catalysis.

These cross-coupling strategies allow for the targeted modification of the quinoline core, providing a pathway to new derivatives with tailored electronic and steric properties for various applications.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions on Quinolines

| Reaction Type | Coupling Partners | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura | 2-Chloroquinoline + Arylboronic acid | Pd catalyst, Base | 2-Arylquinoline | jst.go.jp |

| Suzuki-Miyaura | Iodoimidazole + Aryl boronic acid | (PPh₃)₂PdCl₂, K₃PO₄ | Aryl-substituted imidazole | acs.org |

| Negishi | Ferrocenylzinc chloride + 8-Iodoquinoline derivative | Pd catalyst | 8-Ferrocenylquinoline derivative | torontomu.ca |

Chelation and Coordination Chemistry

The arrangement of donor atoms in this compound—specifically the quinoline ring nitrogen, the exocyclic amino nitrogen, and the methanol oxygen—makes it an excellent candidate for acting as a chelating ligand in coordination chemistry. libretexts.org

Ligand Design for Metal Complexation

This compound can be classified as a potential N,N,O-tridentate ligand. The design of such ligands is of great interest for creating stable metal complexes with specific geometries and electronic properties. uni-siegen.de The quinoline nitrogen and the amino group can form a stable five-membered chelate ring with a metal ion. The adjacent hydroxymethyl group at the 2-position can also participate in coordination, leading to a second, fused five-membered chelate ring. This bicyclic chelation motif generally results in highly stable complexes.

The structural framework is analogous to other well-studied chelating agents based on quinoline. For example, ligands derived from 8-aminoquinoline and 2-aminophenol (B121084) are known to form stable mixed-ligand chelates with transition metals like Cr(III), Co(II), Ni(II), and Cu(II). scirp.org The geometry of the resulting complexes is dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. uni-siegen.de The combination of a rigid aromatic system (quinoline) with flexible donor groups (amino and methanol) allows for the formation of complexes with varied coordination spheres.

Synthesis and Characterization of Metal Chelates with this compound

The synthesis of metal chelates with quinoline-based ligands is typically achieved by reacting the ligand with a suitable metal salt in a polar solvent, such as methanol or ethanol (B145695). bendola.comjocpr.com For instance, the general procedure for synthesizing complexes with Schiff bases derived from 8-aminoquinoline involves refluxing a methanolic solution of the ligand and the metal salt (e.g., chlorides or acetates) for several hours. bendola.com The resulting solid complexes are then isolated by filtration, washed, and recrystallized.

While specific reports on the synthesis of metal chelates using this compound as the ligand are scarce in the reviewed literature, the synthesis of a Cu(II) complex with a related Schiff base ligand, 2-methoxy-6-((quinolin-3-ylimino)methyl)phenol (mqmp), has been described. researchgate.net The complex, [Cu(mqmp)₂(ClO₄)₂], was synthesized in a one-pot reaction and characterized by single-crystal X-ray diffraction, ESI-MS, and various spectroscopic methods. researchgate.net Similarly, complexes of Cu(II), Ni(II), and Zn(II) have been prepared with a tridentate ONN donor ligand derived from 2-chloroquinoline-3-carbaldehyde (B1585622) and an aminoethanol derivative. researchgate.net

Characterization of such complexes relies on a suite of analytical techniques.

Infrared (IR) Spectroscopy is used to confirm the coordination of the donor groups to the metal ion, evidenced by shifts in the characteristic vibrational frequencies (e.g., ν(N-H), ν(O-H), and quinoline ring vibrations). asianpubs.org

Elemental Analysis confirms the stoichiometry of the metal-ligand complex. scirp.org

UV-Visible Spectroscopy gives insight into the electronic transitions within the complex and can be used to study complex formation. bendola.com